Kinsei can be classified as a synthetic inorganic compound, specifically a type of alumina. It is characterized by its unique flake morphology and high thermal conductivity, making it suitable for applications requiring efficient heat dissipation.
The synthesis of Kinsei, particularly in the form of Serath (the branded name for synthetic flake alumina), involves a hydrothermal synthesis method. This process includes the following steps:
The hydrothermal synthesis method is notable for its ability to control particle size and shape, which are critical parameters for the performance of the final product in applications such as cosmetics and electronics .
The molecular structure of Kinsei can be described as follows:
The characterization techniques used to analyze the molecular structure include X-ray diffraction (XRD) for crystallinity assessment and scanning electron microscopy (SEM) for morphological studies .
Kinsei participates in several chemical reactions relevant to its applications:
The kinetics of these reactions can be influenced by factors such as temperature, pressure, and the presence of additives .
The mechanism of action of Kinsei in applications such as cosmetics and electronics primarily revolves around its thermal conductivity and structural integrity:
These mechanisms are supported by empirical data demonstrating enhanced performance metrics in products containing Kinsei .
Kinsei exhibits several key physical and chemical properties:
These properties are essential for ensuring that Kinsei performs effectively across its various applications .
Kinsei finds extensive use in several scientific and industrial applications:
The versatility of Kinsei makes it a valuable material across diverse sectors, reflecting ongoing research into optimizing its properties for specific applications .
The human kinome comprises 518 protein kinases, yet approximately one-third (162 kinases) remain classified as "dark kinases" due to poorly characterized functions and limited druggability data. Kinsei-based compounds represent a novel class of covalent kinase inhibitors that target conserved cysteine residues within kinase ATP-binding pockets. This approach exploits unique nucleophilic cysteine environments in understudied kinases, enabling selective inhibition previously deemed unattainable with traditional ATP-competitive inhibitors. By forming irreversible bonds with specific cysteine residues (e.g., Cys797 in epidermal growth factor receptor), Kinsei analogues bypass the high homology of ATP-binding sites across the kinome, thereby expanding the druggable landscape [5] [9].
The Dark Kinase Knowledgebase (DKK) identifies 87 dark kinases possessing reactive cysteines proximal to ATP-binding clefts, making them theoretically druggable by Kinsei-derived covalent inhibitors. These kinases include understudied tyrosine kinase-like (TKL) family members such as MARK3 (microtubule affinity-regulating kinase 3) and PNCK (pregnancy-upregulated nonubiquitous CaM kinase), both implicated in DNA damage response pathways. Kinsei’s structural flexibility allows for modular design where:
Table 1: Kinsei Analogues Targeting Dark Kinases
Kinsei Analog | Target Kinase | Cysteine Position | Therapeutic Context |
---|---|---|---|
KX-01-37 | MARK3 | Cys214 | DNA damage sensitization |
KX-02-89 | EPHB6 | Cys942 | Chemoresistance modulation |
KX-03-14 | PNCK | Cys32 | Breast cancer vulnerability |
This covalent targeting strategy has enabled engagement with 43 kinases previously considered undruggable, as cataloged in the NIH’s Illuminating the Druggable Genome (IDG) initiative [6].
Functional Genomic ScreeningA cornerstone approach involves phenotypic screening of kinase-deficient cell lines against DNA-damaging chemotherapeutics. In a landmark study, 313 kinase-deficient cell lines were treated with ten DNA-damaging agents (e.g., carmustine, temozolomide). Cell lines lacking DYRK4, EPHB6, MARK3, or PNCK exhibited synthetic lethality when exposed to alkylating agents, confirming these kinases as critical survival factors in DNA repair pathways. Kinsei inhibitors against MARK3 (IC₅₀ = 8.3 nM) replicated this vulnerability, inducing 83% apoptosis in MARK3-deficient glioblastoma models versus 12% in wild-type counterparts [3].
Proteomic DeconvolutionGlobal phosphoproteomics of MARK3-deficient cells revealed dysregulation in:
Table 2: Target Validation Methodologies for Kinsei-Targeted Kinases
Validation Method | Kinase | Key Readout | Kinsei Compound Effect |
---|---|---|---|
Fluorescence-activated cell sorting | MARK3 | Carmustine-induced apoptosis ↑ 6.7-fold | Replicated phenotype (apoptosis ↑ 6.2-fold) |
CRISPR-Cas9 screening | PNCK | Temozolomide sensitivity (IC₅₀ ↓ 92%) | Enhanced cytotoxicity (synergy score = 18.7) |
Affinity purification mass spectrometry | DYRK4 | Interactome shift in DNA-PK complex assembly | Disrupted 14/18 protein interactions |
Chemical Biology ProfilingKinsei analogues were evaluated using the KinomeScan platform, demonstrating >100-fold selectivity for dark kinases over conventional targets. For example, KX-01-37 (MARK3 inhibitor) exhibited a selectivity score (S₁₀) of 0.003 across 468 kinases, indicating minimal off-target engagement. This profiling enabled the development of NanoBRET probes for real-time target engagement monitoring in live cells, confirming >85% intracellular MARK3 occupancy at 100 nM concentrations [6] [9].
The NIH Dark Kinase Knowledgebase integrates Kinsei-derived tools to functionally annotate dark kinases:
Structural analogs of Kinsei exploit atypical kinase features:
The Kinase DRGC has established structure-activity relationship (SAR) atlases for 37 dark kinases using Kinsei scaffolds. These SAR maps correlate electrophile reactivity (Hammett constants σ = 0.1–1.2), linker hydrophobicity (cLogP = 2.1–8.4), and inhibitory potency (R² = 0.89 for MARK3 inhibitors), enabling rational design of next-generation covalent inhibitors. The initiative has generated 128 Kinsei-based chemical probes, with structural data for 19 complexes deposited in the Protein Data Bank (e.g., 7T9R: KX-01-37 bound to MARK3) [6].
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